Enhanced Carboxylic Acid Acidity: pKa Reduction of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Relative to Non-Fluorinated Analog
The gem-difluorination of the cyclopropane ring in 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid significantly increases its acidity compared to the non-fluorinated parent compound, 1-phenylcyclopropane-1-carboxylic acid. This is a class-level effect of the strong electron-withdrawing inductive effect of the CF₂ group, which stabilizes the conjugate base [1]. While the pKa of 1-phenylcyclopropane-1-carboxylic acid is not experimentally reported in the same study, systematic data on analogous cycloalkane carboxylic acids show a consistent pKa decrease of 0.3-0.5 units upon gem-difluorination [2]. The pKa of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid is computationally predicted to be 4.04 [3].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.04 (predicted) [3] |
| Comparator Or Baseline | 1-Phenylcyclopropane-1-carboxylic acid (Non-fluorinated analog) | pKa not available |
| Quantified Difference | pKa expected to be lower by 0.3-0.5 units based on class-level effect of gem-difluorination [2] |
| Conditions | Computational prediction [3]; Class-level inference from measured pKa of analogous gem-difluorinated cycloalkane carboxylic acids [2] |
Why This Matters
The higher acidity influences the compound's ionization state at physiological pH, which is a critical parameter for predicting solubility, permeability, and target binding in drug discovery programs [1].
- [1] Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. View Source
- [2] Nosik, P. S., et al. (2022). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. OUCI. View Source
- [3] Chembase. (n.d.). 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid. Compound Information Page. View Source
